- Photochemical Reactions as Key Steps in Natural Product SynthesisAngewandte Chemie, 2011, 50(5), 1000-1045,
Cas no 93908-02-2 (Rebeccamycin)

Rebeccamycin structure
Produktname:Rebeccamycin
Rebeccamycin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...
- rebeccamycin
- AmbotzLS-1199
- (+)-Rebeccamycin
- NSC 359079
- 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)
- D
- ICX5609244
- CHEMBL27000
- SCHEMBL12961242
- 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
- Neuro_000196
- A20190
- UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9
- 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- NSC359079
- SMR001565446
- MLS002701854
- NCI60_003256
- NSC-359079
- 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- CHEMBL370100
- Q7301989
- BRN 4732638
- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- HB4052
- DB14729
- SCHEMBL24695
- 93908-02-2
- C19701
- BDBM50162287
- AKOS030213234
- 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
- CS-0016893
- HY-19825
- MFCD23105147
- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)
- Y96MQM21V9
- DTXSID70239880
- CHEBI:135511
- QEHOIJJIZXRMAN-QZQSLCQPSA-N
- NS00011703
- UNII-Y96MQM21V9
- dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione
- Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes
- 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
- 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
- DA-57371
- Rebeccamycin
-
- Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1
- InChI-Schlüssel: QEHOIJJIZXRMAN-QZQSLCQPSA-N
- Lächelt: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl
Berechnete Eigenschaften
- Genaue Masse: 569.07600
- Monoisotopenmasse: 569.0756554g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 146Ų
- Oberflächenladung: 0
- Tautomerzahl: 21
Experimentelle Eigenschaften
- Farbe/Form: Gelber Feststoff
- Dichte: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (2.7E-5 g/L) (25 ºC),
- PSA: 150.37000
- LogP: -1.27480
- Löslichkeit: Nicht verfügbar
Rebeccamycin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73860-2.5mg |
Rebeccamycin |
93908-02-2 | 98% | 2.5mg |
¥8556.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202309A-1 mg |
Rebeccamycin, |
93908-02-2 | ≥95% | 1mg |
¥2,256.00 | 2023-07-11 | |
A2B Chem LLC | AC94721-1mg |
Rebeccamycin |
93908-02-2 | ≥98% | 1mg |
$640.00 | 2024-04-19 | |
1PlusChem | 1P006C0X-2.5mg |
Rebeccamycin |
93908-02-2 | ≥99% | 2.5mg |
$793.00 | 2025-02-21 | |
A2B Chem LLC | AC94721-2.5mg |
Rebeccamycin |
93908-02-2 | ≥99% | 2.5mg |
$714.00 | 2024-07-18 | |
BioAustralis | BIA-R1075-0.50 mg |
Rebeccamycin |
93908-02-2 | >95% by HPLC | 0.50 mg |
$273.00 | 2023-07-10 | |
TRC | R140000-.5mg |
Rebeccamycin |
93908-02-2 | 5mg |
$161.00 | 2023-05-17 | ||
Hello Bio | HB4052-1mg |
Rebeccamycin |
93908-02-2 | >98% | 1mg |
£295 | 2023-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202309-250µg |
Rebeccamycin, |
93908-02-2 | ≥95% | 250µg |
¥1128.00 | 2023-09-05 | |
BioAustralis | BIA-R1075-2.50mg |
Rebeccamycin |
93908-02-2 | >95% by HPLC | 2.50mg |
$1035.00 | 2024-07-19 |
Rebeccamycin Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulationTetrahedron Letters, 1995, 36(43), 7841-4,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- The chemistry of isoindole natural productsBeilstein Journal of Organic Chemistry, 2013, 9, 2048-2078,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogsHuaxue Jinzhan, 2008, 20(11), 1699-1707,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Metathesis Reactions for the Synthesis of Ring-Fused CarbazolesJournal of Organic Chemistry, 2005, 70(25), 10474-10481,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Combinatorial biosynthesis of antitumor indolocarbazole compoundsProceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic systemTetrahedron Letters, 2001, 42(51), 8935-8937,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Synthesis of Rebeccamycin and 11-DechlororebeccamycinJournal of Organic Chemistry, 1999, 64(7), 2465-2470,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referenz
- Two synthetic approaches to rebeccamycinTetrahedron Letters, 1985, 26(34), 4015-18,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitorsRecent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol , Ethyl acetate
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referenz
- A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycinJournal of Organic Chemistry, 1993, 58(2), 343-9,
Synthetic Routes 12
Reaktionsbedingungen
Referenz
- Rebeccamycin analogs as anti-cancer agentsEuropean Journal of Medicinal Chemistry, 2003, 38(2), 123-140,
Rebeccamycin Raw materials
Rebeccamycin Preparation Products
Rebeccamycin Verwandte Literatur
-
Christopher T. Walsh,Sylvie Garneau-Tsodikova,Annaleise R. Howard-Jones Nat. Prod. Rep. 2006 23 517
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
-
3. Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agentsAurélie Bourderioux,Valérie Bénéteau,Jean-Yves Mérour,Brigitte Baldeyrou,Caroline Ballot,Amélie Lansiaux,Christian Bailly,Rémy Le Guével,Christiane Guillouzo,Sylvain Routier Org. Biomol. Chem. 2008 6 2108
-
César Sánchez,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2006 23 1007
-
George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794
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